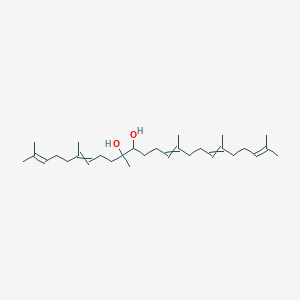
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)-, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme responsible for the production of prostaglandins, which are involved in inflammation and pain. The inhibition of COX-2 by NS-398 leads to a reduction in inflammation and pain, making it a potential therapeutic agent for various diseases.
Mécanisme D'action
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- selectively inhibits the activity of COX-2 enzyme, which is induced in response to inflammation and other stimuli. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. The inhibition of COX-2 by Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- leads to a reduction in the production of prostaglandins, which results in a reduction in inflammation and pain.
Effets Biochimiques Et Physiologiques
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to reduce the proliferation of cancer cells and induce apoptosis. Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- has been shown to have a minimal effect on the activity of COX-1 enzyme, which is involved in the production of prostaglandins that protect the stomach lining.
Avantages Et Limitations Des Expériences En Laboratoire
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- has several advantages as a research tool. It is a selective inhibitor of COX-2 enzyme, which allows for the study of the specific role of COX-2 in various disease models. It has also been shown to have minimal effects on the activity of COX-1 enzyme, which allows for the study of the specific role of COX-2 in various disease models without affecting the protective functions of COX-1. However, one limitation of Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- is that it is a synthetic compound, which may limit its clinical applications.
Orientations Futures
There are several future directions for the study of Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)-. One direction is to investigate its potential therapeutic applications in various diseases, such as cancer, arthritis, and inflammatory bowel disease. Another direction is to study its mechanism of action in more detail to better understand its effects on COX-2 enzyme and prostaglandin production. Additionally, the development of new selective COX-2 inhibitors based on the structure of Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- may lead to the development of more effective and safer drugs for the treatment of various diseases.
Méthodes De Synthèse
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- can be synthesized using various methods, including the reaction of 2-naphthalenesulfonyl chloride with (S)-4-aminobutanoic acid, followed by the reaction with (S)-4-(2-phenylethylamino)-4-oxobutanoic acid. Another method involves the reaction of (S)-4-(2-phenylethylamino)-4-oxobutanoic acid with 2-naphthalenesulfonyl chloride, followed by the reaction with (S)-4-aminobutanoic acid.
Applications De Recherche Scientifique
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- has been extensively studied in various preclinical and clinical studies for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation and pain. It has also been shown to inhibit tumor growth and metastasis in various cancer models.
Propriétés
Numéro CAS |
141577-40-4 |
|---|---|
Nom du produit |
Butanoic acid, 3-((2-naphthalenylsulfonyl)amino)-4-oxo-4-((2-phenylethyl)amino)-, (S)- |
Formule moléculaire |
C22H22N2O5S |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
(3S)-3-(naphthalen-2-ylsulfonylamino)-4-oxo-4-(2-phenylethylamino)butanoic acid |
InChI |
InChI=1S/C22H22N2O5S/c25-21(26)15-20(22(27)23-13-12-16-6-2-1-3-7-16)24-30(28,29)19-11-10-17-8-4-5-9-18(17)14-19/h1-11,14,20,24H,12-13,15H2,(H,23,27)(H,25,26)/t20-/m0/s1 |
Clé InChI |
VMYREBYTVVSDDK-FQEVSTJZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CCNC(=O)[C@H](CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)C(CC(=O)O)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Synonymes |
2-NAP N-(2-naphthalenesulfonyl)aspartyl-(2-phenethyl)amide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136114.png)
![Pyridine, 3-ethyl-4-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B136117.png)
![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)
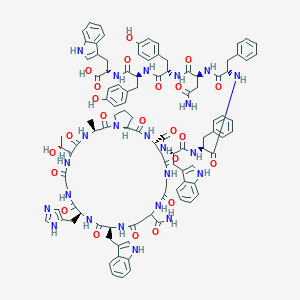
![Pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B136131.png)

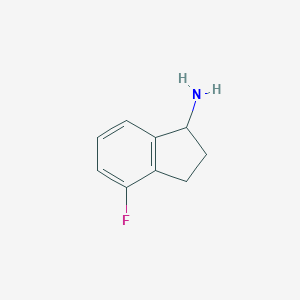


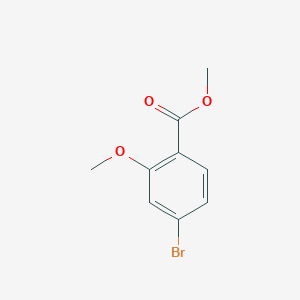

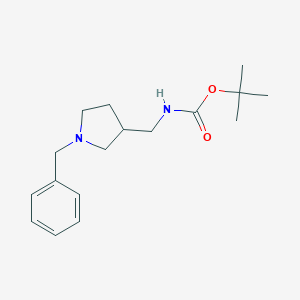
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)
